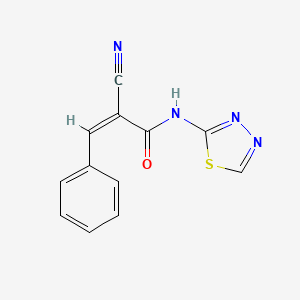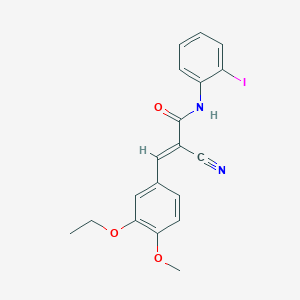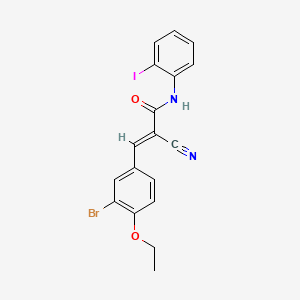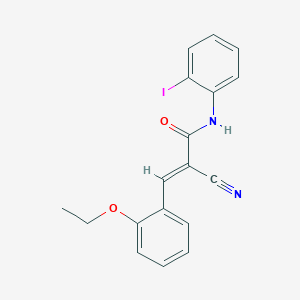
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It is also believed to inhibit the activity of various kinases, including mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K).
Biochemical and Physiological Effects:
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent anti-inflammatory and analgesic activity by inhibiting the production of pro-inflammatory cytokines and reducing pain perception.
In vivo studies have shown that this compound exhibits potent anticancer activity by inhibiting tumor growth and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide in lab experiments is its potent activity against various targets, including COX-2 and cancer cells. It is also relatively easy to synthesize and can be obtained in large quantities.
One of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxic activity against normal cells as well as cancer cells, which may limit its use in certain experiments. It is also relatively expensive compared to other compounds with similar activity.
Orientations Futures
There are several future directions for the study of 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide. One area of interest is its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Studies are currently underway to determine the safety and efficacy of this compound in animal models and clinical trials.
Another area of interest is the development of new synthetic methods for this compound. Researchers are currently exploring new reaction pathways and catalysts that may improve the yield and purity of this compound.
Finally, there is interest in studying the mechanism of action of this compound in more detail. Researchers are currently using various techniques, including X-ray crystallography and molecular modeling, to determine the binding sites and interactions of this compound with its targets. This information may be useful in the design of new compounds with improved activity and selectivity.
Méthodes De Synthèse
There are several methods for synthesizing 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide, but the most common method involves the reaction of 2-aminothiadiazole with 3-phenylacryloyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Applications De Recherche Scientifique
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its anti-inflammatory and analgesic properties. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Another area of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It is believed that the mechanism of action involves the induction of apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c13-7-10(6-9-4-2-1-3-5-9)11(17)15-12-16-14-8-18-12/h1-6,8H,(H,15,16,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLBCHIQSACVGE-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)


![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)


![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466851.png)

![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)


